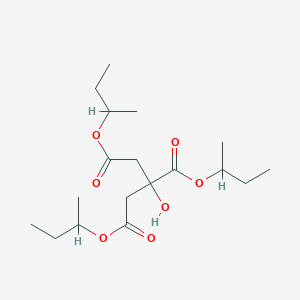
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester is a chemical compound that belongs to the class of esters derived from citric acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester typically involves the esterification of citric acid with isobutanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Citric Acid+3IsobutanolH2SO41,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester+3H2O
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, pressure, and catalyst concentration to achieve efficient esterification.
化学反应分析
Types of Reactions
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of citric acid and isobutanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Citric acid and isobutanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Esters with different functional groups.
科学研究应用
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other esters and derivatives.
Biology: Studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized as a plasticizer in polymer production and as an additive in various industrial processes.
作用机制
The mechanism of action of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby interfering with their catalytic activity. Additionally, the compound can modulate metabolic pathways by affecting the availability of key intermediates.
相似化合物的比较
Similar Compounds
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tripropyl ester
- Citric acid
Comparison
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester is unique due to its specific ester groups, which impart distinct chemical properties and reactivity compared to other esters of citric acid. For instance, the tris(1-methylpropyl) ester has different solubility and stability characteristics compared to the trihexyl and tripropyl esters, making it suitable for specific applications in industry and research.
属性
CAS 编号 |
74610-51-8 |
|---|---|
分子式 |
C18H32O7 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
tributan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C18H32O7/c1-7-12(4)23-15(19)10-18(22,17(21)25-14(6)9-3)11-16(20)24-13(5)8-2/h12-14,22H,7-11H2,1-6H3 |
InChI 键 |
QUEWGBHOKUSICS-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)OC(=O)CC(CC(=O)OC(C)CC)(C(=O)OC(C)CC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


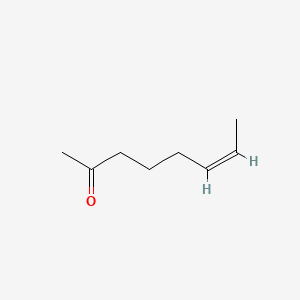
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)

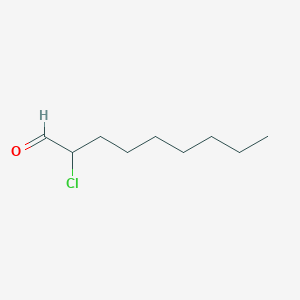

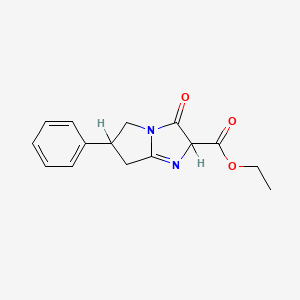
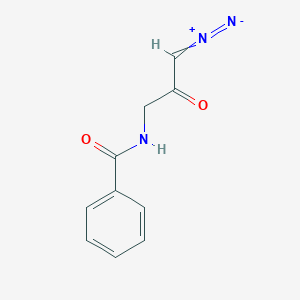

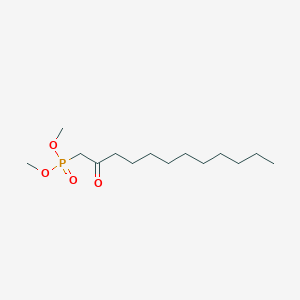
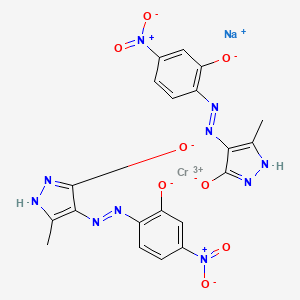
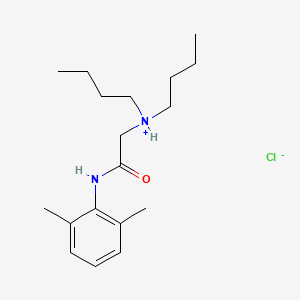
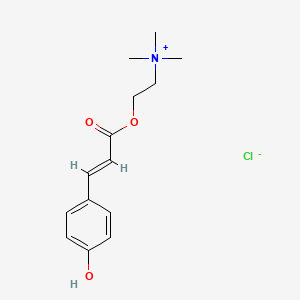
![2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]-](/img/structure/B14441976.png)
